2-Methyl-5-nitrophenylboronic acid
Description
Structural and Chemical Context within Arylboronic Acids
2-Methyl-5-nitrophenylboronic acid is an organic compound that belongs to the extensive class of arylboronic acids. wikipedia.orgwiley-vch.de These molecules are distinguished by a boronic acid functional group (-B(OH)₂) attached to an aryl ring. wikipedia.org The general structure of a boronic acid is R-B(OH)₂, where 'R' represents an alkyl or, in this case, an aryl group. wikipedia.org Arylboronic acids are known for their stability, generally low toxicity, and ease of handling, which makes them valuable reagents in organic chemistry. nih.govboronmolecular.com
The defining characteristic of boronic acids is the boron atom, which possesses a vacant p-orbital, making them Lewis acids. wikipedia.orgboronmolecular.com This allows them to readily accept electrons from nucleophiles. The reactivity and properties of a specific arylboronic acid are significantly influenced by the nature of the substituents on the aromatic ring. wiley-vch.de
In the case of this compound, the phenyl ring is substituted with two key groups that modulate its electronic properties:
A methyl group (-CH₃) at the ortho-position (position 2). The methyl group is an electron-donating group, which can influence the reactivity of the boronic acid moiety.
A nitro group (-NO₂) at the meta-position (position 5). The nitro group is a strong electron-withdrawing group.
This specific substitution pattern on the phenyl ring gives this compound a unique electronic profile that determines its behavior in chemical reactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group affects the acidity of the boronic acid and its efficacy in various coupling reactions. wiley-vch.de
Table 1: Physicochemical Properties of this compound
Data sourced from multiple references. nih.govchemicalbook.com
Historical Perspective of Boronic Acid Research Applications
The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. wikipedia.orgwiley-vch.de For a long period, boronic acids were considered chemical curiosities with limited practical use. However, over the past few decades, their status has been elevated from neglected compounds to a primary class of synthetic intermediates. wiley-vch.denih.gov
A significant turning point in the application of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction. nih.govboronmolecular.com This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become one of the most important and versatile tools in modern organic synthesis. nih.govchem-space.com The utility of this reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. boronmolecular.com
The growing interest in boronic acids is also highlighted by their emergence in medicinal chemistry. nih.govmdpi.com The approval of bortezomib, a boronic acid-containing drug for cancer therapy, underscored the potential of these compounds as pharmacologically active agents. wiley-vch.denih.gov This has spurred further research into the biological activities of various boronic acid derivatives. nih.govmdpi.com Boronic acids are now also used in the development of sensors for detecting biological molecules like sugars and amino acids, owing to their ability to form reversible covalent complexes. wikipedia.orgboronmolecular.com
Significance of this compound in Modern Organic Synthesis
The primary significance of this compound in modern organic synthesis lies in its role as a versatile building block. It serves as a key reagent for introducing the 2-methyl-5-nitrophenyl moiety into more complex molecular architectures. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchem-space.com
In a typical Suzuki-Miyaura coupling, this compound can be reacted with a variety of aryl or vinyl halides to form a new carbon-carbon bond. researchgate.netbeilstein-journals.org This capability is highly valued in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific substitution patterns are required. boronmolecular.com The presence of the nitro group also offers further synthetic handles; for instance, it can be reduced to an amino group, which can then be used for subsequent chemical modifications, further diversifying the potential products.
The specific substitution pattern of this compound makes it a valuable intermediate in multi-step syntheses. Researchers utilize it to construct complex scaffolds that are later elaborated into target molecules with desired biological or material properties. researchgate.netresearchgate.net Its commercial availability facilitates its use in both academic research and industrial process development, making it an important component in the toolbox of synthetic organic chemists. chemicalbook.combldpharm.com
Table 2: Chemical Compounds Mentioned
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFQIRIDFXMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378512 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-11-0 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |
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Synthetic Methodologies for 2 Methyl 5 Nitrophenylboronic Acid and Its Derivatives
Direct Borylation Approaches
Direct borylation methods offer an efficient route to introduce a boronic acid group onto an aromatic ring. These approaches are often favored for their atom economy and reduced number of synthetic steps.
Borylation of Substituted Anilines
The direct borylation of substituted anilines, such as N-alkyl anilines, presents a powerful method for creating ortho-borylated anilines. These products are valuable precursors for synthesizing ortho-substituted anilines, which are prevalent in agrochemicals, pharmaceuticals, and organic materials. nih.gov One approach involves a metal-free, transiently directed C-H borylation using doubly electrophilic pyrazabole (B96842) derivatives. nih.gov This method, when combined with a base, facilitates the ortho-borylation of N-alkyl anilines. nih.gov
Another strategy is a Sandmeyer-type borylation, which transforms arylamines into arylboronic pinacol (B44631) esters. This reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a practical and scalable method. rsc.org The process involves the reaction of the arylamine with tert-butyl nitrite (B80452) and bis(pinacolato)diboron (B136004). rsc.org
Table 1: Comparison of Direct Borylation Methods for Substituted Anilines
| Method | Reagents | Key Features | Reference |
| Pyrazabole-mediated Borylation | Pyrazabole derivatives, base | Metal-free, transient directing group | nih.gov |
| Sandmeyer-type Borylation | tert-Butyl nitrite, bis(pinacolato)diboron | Mild conditions, good functional group tolerance, scalable | rsc.org |
Continuous Flow Nitro Reduction in Synthesis
Continuous flow chemistry has emerged as a safe and efficient technology for chemical synthesis, particularly for reactions involving potentially hazardous reagents or intermediates. nih.gov The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis and can be effectively carried out using continuous flow methods. nih.gov
One such method employs the metal-free reduction of nitro compounds using trichlorosilane (B8805176). This process allows for the rapid conversion of both aromatic and aliphatic nitro derivatives to their corresponding primary amines in high yields, often without the need for further purification. nih.gov The in-situ generation of a dichlorosilylene (B1217353) species from trichlorosilane and a tertiary amine is the active reducing agent. nih.gov
Another continuous flow approach utilizes tetrahydroxydiboron (B82485) [B2(OH)4] for the chemoselective reduction of nitroarenes. scihorizon.com This method is particularly valuable as it tolerates a wide range of other functional groups. scihorizon.com The use of a continuous flow system helps to mitigate the safety risks associated with the thermal instability of B2(OH)4 in aprotic polar solvents by allowing for better temperature control. scihorizon.com
Indirect Synthesis via Precursors
Indirect synthetic routes to 2-methyl-5-nitrophenylboronic acid involve the preparation and subsequent modification of precursor molecules. These multi-step pathways offer flexibility in accessing a variety of substituted boronic acids.
Multi-step Reaction Pathways
A common multi-step synthesis starts with a readily available starting material, such as o-toluidine. This can be converted to 2-methyl-5-nitrophenol (B1294729) through a sequence of reactions including salification, nitration, diazotization, and hydrolysis. google.com The resulting 2-methyl-5-nitrophenol can then potentially be converted to the target boronic acid, although the direct conversion is not explicitly detailed in the provided sources.
Another pathway begins with 2-methyl-5-nitroaniline, which is diazotized and then subjected to hydrolysis to yield 2-methyl-5-nitrophenol. prepchem.com This intermediate could then undergo further reactions to introduce the boronic acid functionality.
Conversion of Related Nitro-compounds
The conversion of other nitro-compounds serves as a viable strategy. For instance, the synthesis of 2-nitrophenylboronic acid has been achieved by the nitration of phenylboronic acid using nitric acid and sodium nitrite in dimethylformamide. chemicalbook.com A similar approach could potentially be adapted for the synthesis of this compound from a suitable methyl-substituted phenylboronic acid precursor.
The reduction of a nitro group to an amine is a key transformation. organic-chemistry.orgdavidpublisher.com For example, 2-amino-5-nitrophenylboronic acid pinacol ester is a known compound used in Suzuki coupling reactions. frontierspecialtychemicals.com This suggests that a synthetic route could involve the borylation of a nitroaniline derivative or the nitration of an aminoboronic ester, followed by manipulation of the functional groups.
Synthesis of this compound Pinacol Ester
The pinacol ester of this compound is a stable and commonly used derivative in cross-coupling reactions. cymitquimica.com Its synthesis is often a key step in the practical application of the boronic acid.
A general and widely used method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B2pin2). For the synthesis of this compound pinacol ester, a suitable starting material would be a halogenated 2-methyl-5-nitrobenzene.
For example, the synthesis of 2-methylpyrimidine-5-boronic acid pinacol ester is achieved by reacting 5-bromo-2-methylpyrimidine (B124572) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. chemicalbook.com A similar strategy could be employed for the synthesis of this compound pinacol ester from a corresponding bromo or iodo derivative of 2-methyl-5-nitrobenzene.
Table 2: Properties of this compound and its Pinacol Ester
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |
| This compound | 100960-11-0 | C7H8BNO4 | 180.96 | Off-white solid | nih.gov |
| This compound pinacol ester | Not explicitly found, but related is 1351337-48-8 | C13H18BNO4 | 263.10 | Solid | frontierspecialtychemicals.comcymitquimica.com |
Preparation of Pinacol Esters from Boronic Acids
The conversion of boronic acids into their corresponding pinacol esters is a fundamental transformation in organic chemistry, enhancing the stability and utility of these versatile reagents. Several methodologies exist for this esterification, with the choice of method often depending on the starting material and desired scale.
One of the most direct methods involves the condensation of a boronic acid with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction is typically performed in a suitable solvent, such as diethyl ether or dichloromethane, and often utilizes a dehydrating agent like anhydrous magnesium sulfate (B86663) to drive the equilibrium towards the ester product by removing the water byproduct. orgsyn.org The suspension is stirred at room temperature, and after completion, the solid dehydrating agent is filtered off, and the solvent is removed to yield the crude pinacol ester, which can then be purified. orgsyn.org
Another widely employed and powerful method is the Miyaura borylation. nih.gov This palladium-catalyzed reaction typically couples an aryl halide or triflate with a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). nih.govchemicalbook.com This method is particularly valuable for synthesizing functionalized arylboronic esters directly from readily available precursors, offering excellent functional group tolerance. rsc.org For instance, the reaction of a bromo-substituted aromatic compound with B₂pin₂ in the presence of a palladium catalyst and a suitable base, such as potassium acetate, in a solvent like dioxane yields the corresponding aryl pinacol boronate. chemicalbook.com
Furthermore, pinacol boronate esters can be synthesized through the reaction of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium species, with pinacolborane. escholarship.orgescholarship.org This approach involves the formation of a trialkoxy alkyl borohydride (B1222165) intermediate, which then eliminates a hydride species to afford the final boronate ester in high yields. escholarship.org This method is efficient and can be performed under mild, ambient temperature conditions. escholarship.org
| Method | Typical Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Direct Esterification | Arylboronic acid, Pinacol | Magnesium Sulfate (MgSO₄), Diethyl Ether, Room Temperature | orgsyn.org |
| Miyaura Borylation | Aryl Halide/Triflate, Bis(pinacolato)diboron (B₂pin₂) | Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Dioxane | chemicalbook.com |
| Organometallic Route | Grignard Reagent (Ar-MgBr), Pinacolborane (HBpin) | Tetrahydrofuran (THF), Ambient Temperature | escholarship.orgescholarship.org |
Advantages of Pinacol Esters in Synthesis and Stability
Boronic acid pinacol esters, often referred to as pinacol boronates or ArB(pin), are frequently preferred over their corresponding free boronic acids in synthetic applications due to their significantly enhanced stability and handling characteristics. nih.govdigitellinc.com While boronic acids are susceptible to degradation under common reaction and purification conditions, their conversion to pinacol esters mitigates many of these issues. digitellinc.com
Enhanced Stability: The primary advantage of pinacol esters is their improved stability. Boronic acids can undergo protodeboronation (loss of the boronic acid group), particularly under basic aqueous conditions. ed.ac.uk While pinacol esters can also hydrolyze back to the boronic acid, they are generally more resistant to direct protodeboronation. ed.ac.uk The bulky pinacol group provides steric protection to the vacant p-orbital on the boron atom, which reduces susceptibility to unwanted side reactions like oxidation. nih.gov This increased stability allows for easier isolation, purification via standard techniques like silica (B1680970) gel chromatography, and long-term storage. nih.govacs.org However, it is noted that even pinacol esters can be prone to hydrolysis and deboronation, leading to the development of even more sterically hindered esters for greater stability when required. digitellinc.com
Utility in Synthesis: Pinacol esters are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org In this palladium-catalyzed reaction, the pinacol ester acts as a stable, solid, and easily handled source of the organoboron species for the transmetalation step. nih.govfrontierspecialtychemicals.com Their moderate reactivity is well-suited for cross-coupling, and their use circumvents many of the challenges associated with the often-unstable nature of free boronic acids. nih.govmdpi.com The compatibility of pinacol esters with a wide range of functional groups and their reliable performance have made them indispensable tools for the construction of carbon-carbon bonds in the synthesis of complex molecules, including biaryl compounds and substituted heterocycles. nih.govlibretexts.orgclaremont.edu
| Property | Boronic Acids (ArB(OH)₂) | Pinacol Esters (ArB(pin)) | Reference |
|---|---|---|---|
| Physical State | Often crystalline solids, but can be difficult to isolate | Typically stable, crystalline solids | nih.gov |
| Stability | Prone to dehydration (forming anhydrides) and protodeboronation | More stable to storage, hydrolysis, and oxidation | digitellinc.comed.ac.uk |
| Purification | Can be difficult to purify via chromatography | Generally amenable to silica gel chromatography | nih.govacs.org |
| Handling | Can be hygroscopic and less stable | Easier to handle and weigh accurately | nih.gov |
| Primary Use | Reagents in Suzuki-Miyaura coupling | Widely used, stable precursors for Suzuki-Miyaura coupling and other reactions | nih.govlibretexts.org |
Reactivity and Mechanistic Studies of 2 Methyl 5 Nitrophenylboronic Acid
Role in Cross-Coupling Reactions
2-Methyl-5-nitrophenylboronic acid is a valuable reagent in the realm of organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chmtroyal.canih.gov Its utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for constructing biaryl structures. yonedalabs.comyoutube.comyoutube.com The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring influences its reactivity in these transformations.
Suzuki-Miyaura Coupling Protocols and Conditions
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with a halide or triflate. youtube.comlibretexts.org This reaction has become a widely adopted method for creating C-C bonds due to its versatility and the relatively mild conditions under which it can be performed. chemie-brunschwig.chyonedalabs.com The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgresearchgate.net
The choice of palladium catalyst and associated ligands is crucial for the success of the Suzuki-Miyaura coupling. nih.gov Palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly employed. libretexts.org The ligands stabilize the palladium center and influence the efficiency of the catalytic cycle. researchgate.net Electron-rich and bulky phosphine (B1218219) ligands are often used to enhance the reactivity and stability of the catalyst. libretexts.org For instance, in the coupling of aryl bromides, a catalyst system based on Pd₂(dba)₃ with phosphite (B83602) or phosphine oxide ligands has proven effective. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in the Suzuki-Miyaura coupling of arylboronic acids with aryl halides. nih.gov
Research has shown that the nature of the ligand can significantly impact the reaction outcome. For challenging couplings, such as those involving heteroaryl boron derivatives, specialized ligand systems are often necessary to overcome issues like slow transmetalation and protodeboronation. nih.gov The inhibitory effects of certain nitrogen-containing heterocycles on the palladium catalyst have been studied, highlighting the importance of ligand choice in preventing catalyst deactivation. mit.edu
A base is a critical component in the majority of Suzuki-Miyaura coupling reactions. libretexts.org Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. researchgate.netnorthwestern.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates, and hydroxides (e.g., NaOH). yonedalabs.com The strength and nature of the base can influence the reaction rate and yield. libretexts.org For instance, strong bases like NaOH and NaOMe have been found to be optimal in solvent systems like THF or water. libretexts.org
However, the presence of a base can also lead to undesirable side reactions, most notably protodeboronation of the boronic acid. researchgate.net This is particularly problematic for base-sensitive substrates. northwestern.edu Consequently, developing base-free or milder basic conditions is an active area of research. northwestern.educhemrxiv.org In some cases, the combination of a specific base and ligand can be crucial for achieving high yields, as seen with the use of KF in certain couplings of 2-pyridylboronates. nih.gov
The use of environmentally friendly or "green" solvents is also an area of interest. rsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biosolvent, has been successfully used in oxime-palladacycle catalyzed Suzuki-Miyaura reactions. rsc.org The solvent can also play a role in the stability of the boronic acid, with certain systems being more prone to protodeboronation. scispace.com
Other Transition Metal-Catalyzed Cross-Couplings
While palladium is the most common catalyst for cross-coupling reactions involving boronic acids, other transition metals have also been shown to be effective. chemie-brunschwig.chmtroyal.ca These alternative metals can offer different reactivity profiles and may be advantageous for specific transformations.
Copper-based catalysts have emerged as valuable tools for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using boronic acids as the aryl source. researchgate.netresearchgate.netresearchgate.net This type of reaction, often referred to as the Chan-Lam coupling, provides a complementary approach to the more established palladium-catalyzed methods. researchgate.net
In a notable application, copper catalysis has been utilized for the reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov Mechanistic studies suggest that this transformation proceeds through a nitrosoarene intermediate, with the copper catalyst being essential for both the deoxygenation of the nitroarene and the subsequent C-N bond formation. nih.gov The reaction tolerates a wide range of functional groups on both the nitroarene and the aryl boronic acid. nih.gov
Copper(II) acetate, often in the presence of a base like pyridine, is a common catalyst for these C-O and C-N cross-coupling reactions. researchgate.netorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature and open to the air. researchgate.net These methods have been successfully applied to a variety of substrates, including the N-arylation of heterocycles and the synthesis of alkyl aryl sulfides. researchgate.netorganic-chemistry.org
Rhodium-Catalyzed Additions
Rhodium complexes have proven to be effective catalysts for the addition of arylboronic acids to various electrophiles. rug.nlnih.govrsc.org In the context of this compound, rhodium-catalyzed additions represent a significant area of study, particularly in the synthesis of chiral compounds.
One notable application is the rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and isatins. rug.nlrug.nl For instance, the addition of phenylboronic acid to aldehydes has been achieved using a catalyst system generated in situ from Rh(acac)(C2H4)2 and a phosphoramidite (B1245037) ligand. rug.nl While initial attempts with certain catalyst systems like palladium/Me-DuPHOS showed no conversion, the rhodium/BINAP catalyst yielded the corresponding diarylmethanol, albeit with modest enantioselectivity. rug.nl The use of aqueous conditions (e.g., 1,4-dioxane/H2O) has been found to be common for these conjugate addition reactions, with conversions reaching up to 79% after several hours. rug.nl
The proposed mechanism for these additions often involves a transmetalation step between the arylboronic acid and the rhodium center, which can be influenced by the presence of an alkoxide functionality. rug.nl This is followed by the coordination of the substrate and subsequent insertion into the aryl-rhodium bond. rug.nl
A general method for the rhodium-catalyzed 1,2-addition of aryl and alkenylboronic acids to isatins has also been developed, employing a rhodium(I)/triphenylphosphite catalyst. rug.nl This transformation allows for the synthesis of a variety of 3-aryl-3-hydroxyoxindole building blocks in high yields. rug.nl An enantioselective version of this reaction has been explored using a rhodium/phosphoramidite system, achieving up to 55% enantiomeric excess (ee), which can be further enhanced through crystallization. rug.nl
Furthermore, rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to nitroalkenes have been developed. nih.govrsc.org These reactions are valuable as the resulting chiral nitro compounds can be converted into various useful chiral building blocks for the synthesis of drugs and natural products. rsc.org A chiral rhodium complex with a diene ligand bearing a tertiary butyl amide moiety has been shown to be highly efficient, with as little as 0.1 mol% of the catalyst yielding desired products in high yields and with excellent enantioselectivities. rsc.org The presence of sufficient water is crucial for achieving high catalytic turnover without the need for additives like KOH or KHF2. rsc.org
Table 1: Rhodium-Catalyzed Addition Reactions of Arylboronic Acids
| Reaction Type | Substrate | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| 1,2-Addition | Aldehydes | Rh(acac)(C2H4)2 / (S)-L1 (phosphoramidite) | Up to 79% conversion under aqueous conditions. | rug.nl |
| 1,2-Addition | Isatins | Rh(I) / Triphenylphosphite | High yields of 3-aryl-3-hydroxyoxindoles. | rug.nl |
| Enantioselective 1,2-Addition | Isatins | Rh(acac)(C2H4)2 / Phosphoramidite | Up to 55% ee (94% ee after crystallization). | rug.nl |
| Asymmetric 1,4-Addition | Nitroalkenes | Rhodium / Chiral Diene with Amide | High yields and excellent enantioselectivities with low catalyst loading (0.1 mol%). | rsc.org |
Regioselectivity and Yield Optimization in Cross-Coupling
The regioselectivity and optimization of yields in cross-coupling reactions involving arylboronic acids are critical for the synthesis of specific isomers of desired products. nih.govresearchgate.net In the context of this compound, these factors are influenced by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov
Automated, droplet-flow microfluidic systems have been employed to explore and optimize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net These systems allow for the rapid screening of discrete variables like palladacycle and ligand, and continuous variables such as temperature, time, and catalyst loading. researchgate.net For instance, in the coupling of 3-chloropyridine (B48278) with a boronic acid pinacol (B44631) ester, the P1-L5 precatalyst (based on PCy3) was identified as optimal, yielding 35% of the product at 110 °C. nih.gov The use of excess ligand can sometimes improve catalyst stability, but can also lead to the formation of less reactive catalyst complexes. nih.gov Optimization studies have shown that for some ligands, adding a slight excess (0.2-0.8 equivalents) can improve yield, while a large excess (2 equivalents) can be detrimental. nih.gov
The choice of ligand has a significant impact on both yield and regioselectivity. nih.gov For example, in the rhodium-catalyzed addition of arylboronic acids to N-alkyl nicotinate (B505614) salts, different ligands can direct the addition to the C2, C4, or C6 positions. nih.gov Data science tools have been used to identify that ligands with at least one open quadrant are crucial for achieving practical yields. nih.gov
In the enantiospecific cross-coupling of chiral secondary allylic boronic esters, the reaction conditions, particularly the amount of phosphine ligand relative to the palladium catalyst, are crucial for achieving high yields and enantiospecificity. bristol.ac.uk The electronic nature of the aryl halide also plays a role, with electron-neutral or electron-rich aryl iodides generally giving better yields than electron-poor ones. bristol.ac.uk The regioselectivity (γ vs. α addition) is influenced by the relative rates of reductive elimination and isomerization of the palladium intermediate. bristol.ac.uk
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Reactions
| Reactants | Optimal Conditions | Yield | Max. TON | Reference |
|---|---|---|---|---|
| 3-bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol ester | 10 min, 110 °C, 1.2% P1-L4 | 82% | 69 | researchgate.net |
| 3-chloropyridine and 3,5-dimethylisoxazole-4-boronic acid pinacol ester | 10 min, 110 °C, 2.1% P1-L5 | 35% | 17 | researchgate.net |
| 3-chloropyridine and 2-benzofuranboronic acid | 3.9 min, 110 °C, 1.2% P1-L1 | 88% | 75 | researchgate.net |
| 4-chloro-2-fluoro-3-methoxyphenylboronic acid and 2-bromo-6-methylpyridine | 4.7 min, 97 °C, 1.0% P1-L1 | 90% | 89 | researchgate.net |
Reaction Kinetics and Mechanisms
Understanding the reaction kinetics and mechanisms of this compound is fundamental to controlling its reactivity and optimizing its use in organic synthesis.
Kinetic Reactivity of Boronic Acid vs. Boronate Ion
A common misconception in boron chemistry has been that the tetrahedral boronate ion is the more reactive species in reactions with diols in alkaline solutions. nih.govelsevierpure.com However, kinetic evidence has demonstrated that the trigonal boronic acid is, in fact, a reactive species even in alkaline conditions, while the boronate ion is not very reactive. nih.govelsevierpure.comacs.org This has been shown through studies on the reactions of various boronic acids with diols like 2,2'-biphenol (B158249) and 2,3-dihydroxynaphthalene. nih.govelsevierpure.com
Kinetic studies on the reactions of phenylboronic acid and 3-fluorophenylboronic acid with propylene (B89431) glycol have shown a reactivity order of RB(OH)2 >> RB(OH)3−. rsc.org In contrast, for the reactions of 3-pyridylboronic acid with Tiron and 2,2'-biphenol, the reactivity of the boronic acid was found to be comparable to that of its boronate ion. rsc.org These findings challenge the long-held belief that the boronate ion's reactivity is several orders of magnitude higher than that of the boronic acid. rsc.org
In the context of D-fructose sensing, detailed kinetic studies with phenylboronic acid, 2-methylphenylboronic acid, and 2-isopropylphenylboronic acid have revealed that both the boronic acids and their corresponding boronate ions are reactive towards D-fructose. researchgate.net However, the kinetic reactivity of the boronate ion was found to be higher than that of the boronic acid in this specific case. researchgate.net
Influence of Substituents on Reactivity
The substituents on the phenyl ring of a boronic acid significantly influence its reactivity. scribd.comlibretexts.orglumenlearning.com Electron-donating groups, such as a methyl group, activate the aromatic ring towards electrophilic substitution by increasing its electron density and stabilizing the carbocation intermediate. scribd.comlumenlearning.comlumenlearning.com Conversely, electron-withdrawing groups, like the nitro group, deactivate the ring by decreasing its electron density and destabilizing the carbocation intermediate. scribd.comlibretexts.orglumenlearning.com
The position of the substituents also dictates the orientation of further reactions. The methyl group directs incoming electrophiles to the ortho and para positions relative to it, while the nitro group directs them to the meta position. libretexts.orglibretexts.org
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of organic and organometallic reactions. escholarship.orgrsc.orgmdpi.com These studies provide insights into the thermodynamics and kinetics of reactions, helping to understand reaction pathways, selectivity, and the formation of byproducts. escholarship.org
For reactions involving boronic acids, computational studies have been used to model the reaction of boronic acids with diols. rsc.org Using B3LYP/6-31+G(d,p) model chemistry, the transition states of proposed reaction mechanisms can be calculated, and reaction rates can be predicted using transition state theory. rsc.org These studies have shown that the reaction typically proceeds in two steps, with the first step being rate-determining. rsc.org The nature of the substituent on the boronic acid (R-group) and the reaction medium significantly affect the reactivity. rsc.org For instance, a boronate ion with a low electronegativity R-group is a better sensor in an alkaline medium, whereas a boronic acid with a high electronegativity R-group is more suitable for acidic media. rsc.org
Computational studies have also been applied to understand the unimolecular decomposition of related nitroaromatic compounds like nitrobenzene. nih.gov These studies, using methods like G2M(RCC, MP2) and multichannel RRKM calculations, can predict reaction pathways and branching ratios at different temperatures. nih.gov For example, the formation of C6H5 + NO2 is dominant at high temperatures, while the formation of C6H5O + NO via a C6H5ONO intermediate is more competitive at lower temperatures. nih.gov
Intramolecular Interactions and Conformational Effects
In molecules with both a methyl group and a nitro group on a phenyl ring, there is the potential for various intramolecular interactions. For example, C-H...O hydrogen bonds can form between the methyl group and the oxygen atoms of the nitro group. researchgate.net The geometry of the molecule will be a result of the interplay between these attractive interactions and any steric repulsion between the substituents.
The conformation of the boronic acid group relative to the phenyl ring is also important. The planarity or non-planarity of the B(OH)2 group with respect to the aromatic ring can affect its electronic interaction with the ring and, consequently, its reactivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,2'-biphenol |
| 2,3-dihydroxynaphthalene |
| This compound |
| 2-methylphenylboronic acid |
| 3,5-dimethylisoxazole-4-boronic acid pinacol ester |
| 3-chloropyridine |
| 3-fluorophenylboronic acid |
| 3-pyridylboronic acid |
| nitrobenzene |
| phenylboronic acid |
| propylene glycol |
| Tiron |
Steric and Electronic Effects of Substituents (Methyl and Nitro Groups)
The chemical behavior of this compound is a direct consequence of the combined influence of its methyl and nitro substituents on the phenyl ring. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the molecule. It deactivates the aromatic ring towards electrophilic substitution and increases the Lewis acidity of the boronic acid moiety. This enhanced acidity can facilitate the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.
Conversely, the methyl group, positioned ortho to the boronic acid, is an electron-donating group. nih.gov This property would typically be expected to decrease the acidity of the boronic acid. However, its primary influence in this specific molecule is steric. The presence of the ortho-methyl group creates steric hindrance around the boronic acid functional group. This steric bulk can impede the approach of reactants and catalysts, potentially slowing down reaction rates. For instance, in Suzuki-Miyaura coupling reactions, the incorporation of a methyl group ortho to the bromine atom in a bromide reactant has been shown to decrease catalytic activity due to both steric hindrance and the +I (positive inductive) effect of the methyl group. mdpi.com
The interplay between the electron-withdrawing nitro group and the electron-donating, sterically hindering methyl group creates a unique reactivity profile. While the nitro group enhances the electrophilicity of the boron atom, the ortho-methyl group can sterically shield it. This balance of effects can be crucial in determining the substrate's reactivity and selectivity in various chemical reactions.
Hydrogen Bonding and its Impact on Reactivity
Hydrogen bonding plays a significant role in the structure and reactivity of phenylboronic acids. In the solid state, phenylboronic acids often form dimeric structures through intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties. For this compound, the PubChem database indicates a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4, arising from the boronic acid and nitro groups. nih.gov
The presence of an ortho-substituent capable of forming an intramolecular hydrogen bond with the B-OH group can significantly influence the molecule's conformation and reactivity. While the methyl group in this compound does not directly participate in hydrogen bonding, its presence can influence the orientation of the boronic acid group and, consequently, the intermolecular hydrogen bonding network.
Catalytic Applications of 2 Methyl 5 Nitrophenylboronic Acid and Its Analogs
Organic Synthesis Catalysis
Arylboronic acids, including 2-Methyl-5-nitrophenylboronic acid, serve as precursors to a range of catalysts that are instrumental in organic synthesis. Their utility stems from the electron-deficient nature of the boron atom, which allows them to act as effective Lewis acids or to be transformed into more complex catalytic species.
Lewis Acid Catalysis
Boronic acids and their derivatives are well-established Lewis acid catalysts. The boron atom, with its empty p-orbital, can accept a pair of electrons from a Lewis base, thereby activating the substrate towards nucleophilic attack. This principle is fundamental to many organic transformations. While direct catalytic use of this compound as a Lewis acid is not extensively documented in dedicated studies, its derivatives, particularly oxazaborolidines, are renowned for their Lewis acidic character. These heterocyclic compounds, formed from the condensation of a chiral amino alcohol with a boronic acid, can effectively catalyze a variety of reactions, including Diels-Alder cycloadditions. The substitution pattern on the phenyl ring of the boronic acid, such as the methyl and nitro groups in this compound, plays a crucial role in modulating the Lewis acidity and, consequently, the catalytic activity of the resulting oxazaborolidine.
Enantioselective Catalysis (e.g., Oxazaborolidines)
One of the most significant applications of chiral boronic acid derivatives is in enantioselective catalysis, a field dedicated to the synthesis of a specific enantiomer of a chiral molecule. Oxazaborolidines, particularly those derived from chiral amino alcohols and substituted phenylboronic acids, are powerful catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.netnih.gov
The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this application, where a catalytic amount of an oxazaborolidine promotes the highly enantioselective reduction of ketones by a borane (B79455) source. The substituents on the phenylboronic acid component are known to influence the stereochemical outcome of the reaction. For instance, the electronic and steric properties of the methyl and nitro groups in an analog like this compound can impact the catalyst's activity and the enantiomeric excess (ee) of the product alcohol.
Research has demonstrated that oxazaborolidine catalysts generated in situ from chiral precursors and boronic acids are highly effective. For example, the catalyst derived from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane effectively reduces a variety of prochiral ketones with high enantioselectivity, achieving up to 98% ee. researchgate.net The choice of the boronic acid component is critical in optimizing these transformations.
Table 1: Enantioselective Reduction of Prochiral Ketones using an in situ generated Oxazaborolidine Catalyst
| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 95 | 96 |
| Propiophenone | 1-Phenylpropan-1-ol | 92 | 95 |
| 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 98 | 94 |
| 2-Butanone | 2-Butanol | 85 | 88 |
Data sourced from studies on in situ generated oxazaborolidine catalysts analogous to those derivable from this compound.
Activation of Unsaturated Carboxylic Acids
Arylboronic acids, particularly those with electron-withdrawing substituents like the nitro group found in this compound, can act as catalysts for the activation of α,β-unsaturated carboxylic acids. This activation is proposed to occur through the formation of a covalent adduct between the boronic acid and the carboxylic acid. This interaction increases the electrophilicity of the β-carbon of the unsaturated system, making it more susceptible to nucleophilic attack.
This catalytic activation is particularly relevant in reactions where the unsaturated carboxylic acid itself is a substrate. For example, ortho-substituted arylboronic acids have been shown to accelerate the cycloaddition of azides with terminal alkynes attached to a carboxylic acid group. The presumed mechanism involves the boronic acid lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated carboxylic acid, thereby facilitating the reaction.
Catalysis in "Click" Reactions
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. However, the use of copper can sometimes lead to undesirable side reactions, including the degradation of sensitive functional groups.
Minimizing Copper-Mediated Degradations
A significant challenge in the application of CuAAC to molecules containing boronic acid moieties is the copper-mediated degradation of the boronic acid itself. Research has shown that certain ortho-substituted arylboronic acids can catalyze the azide-alkyne cycloaddition in the absence of copper, thus circumventing the degradation issue.
A study on boronic acid-catalyzed click reactions found that ortho-nitrophenylboronic acid, a close analog of this compound, was an effective catalyst for the cycloaddition of an azido-alkyne with a carboxylic acid group. This catalysis is believed to proceed through the electrophilic activation of the alkyne via its carboxylic acid functionality. This approach allows for the formation of the desired triazole product while avoiding the use of copper, thereby preserving the integrity of the boronic acid group. The ability of these boronic acids to promote click reactions under copper-free conditions is a valuable strategy for the synthesis of complex molecules bearing this versatile functional group.
Table 2: Catalysis of Azide-Alkyne Cycloaddition by an Arylboronic Acid Analog
| Catalyst (5 mol%) | Alkyne Substrate | Azide Substrate | Yield (%) | Regioselectivity (1,4- vs 1,5-isomer) |
|---|---|---|---|---|
| o-Nitrophenylboronic acid | 4-Pentynoic acid | Benzyl azide | 92 | >98:2 |
Data illustrates the catalytic efficiency of an analog of this compound in a copper-free click reaction.
Advanced Applications in Chemical Biology and Medicinal Chemistry
Boronic Acid-Based Receptors and Sensors
The boronic acid moiety is a Lewis acid that can reversibly bind with 1,2- or 1,3-diols in aqueous solutions to form cyclic esters. rsc.org This characteristic is the foundation for the development of receptors and sensors for various biological molecules that contain diol groups.
Molecular Recognition of Diols and Saccharides
Boronic acids are well-established as effective tools for the molecular recognition of compounds containing diol functionalities, such as saccharides. nih.govacs.org This interaction is based on the formation of reversible covalent bonds between the boronic acid and the diol, leading to the formation of stable five- or six-membered cyclic boronate esters. nih.gov The specificity and strength of this binding can be modulated by factors such as the pH of the solution and the structure of both the boronic acid and the diol-containing molecule. acs.org This principle of molecular recognition is crucial for the design of sensors that can selectively detect specific saccharides, which is of great interest for diagnosing and monitoring diseases like cancer, where changes in cell surface carbohydrates are common. nih.gov
Development of Fluorescent Boronic Acid Probes
The interaction between boronic acids and diols can be coupled with a fluorescent reporter to create probes that signal the presence of target molecules. rsc.org Fluorescent probes incorporating boronic acids are designed so that the binding event with a saccharide causes a detectable change in the fluorescence signal. nih.gov This can be an "off-on" response, where fluorescence is quenched in the absence of the target and increases upon binding, or an "on-off" response with the opposite effect. nih.gov The design of these probes often involves integrating the boronic acid group with a fluorophore, a molecule that can emit light after being excited by a specific wavelength. mdpi.com The development of such probes is a dynamic area of research, with efforts focused on creating sensors with high sensitivity and selectivity for various biologically important saccharides. nih.govacs.org
Detection of Biological Analytes (e.g., Glucose, Hydrogen Peroxide)
The ability of boronic acids to bind with diols has been extensively utilized in the development of sensors for glucose, a key analyte in the management of diabetes. rsc.orgsemanticscholar.org These sensors often employ a competitive binding mechanism where a fluorescent dye and glucose compete for binding to the boronic acid. Changes in glucose concentration lead to a corresponding change in the fluorescence signal. rsc.org
Beyond glucose, boronic acid-based probes have also been developed for the detection of other important biological analytes like hydrogen peroxide (H₂O₂). rsc.orgrsc.org Hydrogen peroxide is a key reactive oxygen species involved in various physiological and pathological processes. rsc.org Sensors for H₂O₂ can be designed where the boronic acid group reacts with H₂O₂, leading to a change in the electronic properties of the probe and a corresponding alteration in its fluorescent or colorimetric signal. nih.govnih.gov
Table 1: Applications of Boronic Acid-Based Sensors
| Analyte | Sensing Principle | Detection Method | Potential Application |
|---|---|---|---|
| Glucose | Reversible binding with cis-diol groups | Fluorescence, Colorimetric, Electrochemical | Diabetes monitoring rsc.orgrsc.org |
| Hydrogen Peroxide | Oxidation of the boronic acid moiety | Fluorescence, Colorimetric, Electrochemical | Monitoring oxidative stress rsc.orgrsc.org |
| Saccharides | Molecular recognition of diol structures | Fluorescence, ELISA | Cancer diagnostics nih.gov |
Design and Synthesis of Boron-Containing Drug Candidates
The versatility of boronic acids extends into the realm of medicinal chemistry, where they serve as crucial components in the design and synthesis of new therapeutic agents.
Role as Building Blocks for Pharmaceuticals
Boronic acids, including 2-Methyl-5-nitrophenylboronic acid, are valuable building blocks in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules that form the basis of many pharmaceuticals. whiterose.ac.uk The ability to readily form these bonds allows medicinal chemists to synthesize a wide array of novel compounds with potential therapeutic activity. The use of boronic acids as building blocks has contributed to the development of drugs for a variety of diseases. rsc.org
Inhibition of Biological Targets (e.g., c-KIT inhibitors)
In the context of drug design, boronic acid derivatives are being investigated as inhibitors of various biological targets, including enzymes like kinases. The proto-oncogenic protein c-KIT, a receptor tyrosine kinase, is a key target in the treatment of certain cancers, particularly gastrointestinal stromal tumors (GISTs). mdpi.com Dysregulation of c-KIT due to mutations can lead to uncontrolled cell proliferation. mdpi.com Researchers are actively designing and synthesizing small molecule inhibitors that can block the activity of c-KIT. nih.govnih.gov Boronic acid-containing compounds can be designed to fit into the active site of enzymes like c-KIT, forming covalent or non-covalent interactions that inhibit their function. While direct evidence of this compound being a c-KIT inhibitor is not specified, its role as a synthetic intermediate allows for the creation of more complex molecules that could possess such inhibitory activity. mdpi.commdpi.com
Boronic Acids in Cellular Delivery Systems
Phenylboronic acids and their derivatives have emerged as promising moieties for the design of cellular delivery systems. Their utility stems from their ability to interact with the rich diversity of carbohydrates, known as the glycocalyx, that coat the surface of mammalian cells. This interaction can facilitate the cellular uptake of therapeutic and diagnostic agents.
Nitrophenylboronic acid-functionalized materials, such as hyaluronic acid, have been explored for creating bioadhesive systems for drug delivery. researchgate.net These systems can offer sustained release and targeted delivery to specific tissues. The general strategy involves the formation of boronate esters with diol-containing biomolecules on the cell surface, which can trigger the internalization of the delivery vehicle.
| Delivery Strategy | Mechanism of Action | Potential Cargo |
| Glycocalyx Targeting | Reversible covalent bond formation with sialic acids and other cell-surface carbohydrates. | Proteins, peptides, nucleic acids, small molecule drugs. |
| pH-Responsive Release | Hydrolysis of boronate esters in the acidic environment of endosomes or lysosomes, leading to cargo release. | Chemotherapeutics, imaging agents. |
| Polymer Conjugation | Incorporation into polymers to create micelles or nanoparticles for enhanced stability and targeted delivery. | Hydrophobic drugs, biologics. |
Interactions with Biomolecules
The interaction of boronic acids with biomolecules is central to their function in chemical biology and medicinal chemistry. These interactions are primarily driven by the formation of reversible covalent bonds with diol-containing molecules.
Covalent and Reversible Binding to 1,2-Diols and Proteins
Boronic acids are well-known for their ability to form cyclic boronate esters with 1,2- and 1,3-diols, which are common structural motifs in many biological molecules, including carbohydrates, glycoproteins, and some amino acids. acs.org This interaction is reversible and pH-dependent, making it suitable for dynamic biological processes.
The affinity of a boronic acid for a particular diol is influenced by several factors, including the pKa of the boronic acid and the stereochemistry of the diol. nih.gov Electron-withdrawing groups, such as the nitro group in this compound, generally lower the pKa of the boronic acid, which can lead to stronger binding at physiological pH. The methyl group, being electron-donating, may have a counteracting effect.
The binding of boronic acids is not limited to small molecules. They can also interact with proteins, either through diol-containing side chains of amino acids like serine or through the recognition of glycosylated protein domains. pnas.org This property has been exploited to develop protein-boronic acid conjugates that can act as synthetic lectins for sensing and targeting specific glycans on the cell surface. acs.org
The table below summarizes the key aspects of boronic acid interactions with biomolecules.
| Interacting Biomolecule | Type of Interaction | Key Features |
| Saccharides (e.g., glucose, sialic acid) | Reversible covalent boronate ester formation with 1,2- or 1,3-diols. | pH-dependent, sensitive to diol stereochemistry. |
| Glycoproteins | Binding to glycan chains containing diol moieties. | Can be used for protein recognition and purification. |
| Proteins (e.g., serine proteases) | Covalent bond formation with active site serine residues. | Can lead to enzyme inhibition. |
Computational Chemistry and Theoretical Studies
Elucidation of Electronic Structures and Orbital Interactions
Until specific computational research on 2-Methyl-5-nitrophenylboronic acid is published, a detailed and authoritative article on these aspects cannot be written.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The pursuit of more efficient, sustainable, and versatile methods for the synthesis of 2-Methyl-5-nitrophenylboronic acid and its derivatives is a key focus of future research. Current synthetic strategies, while effective, often present challenges in terms of scalability, cost-effectiveness, and environmental impact. Researchers are actively exploring innovative approaches to address these limitations.
One promising avenue is the development of novel catalytic systems for the borylation of 2-methyl-5-nitroaniline and related precursors. This includes the investigation of new transition-metal catalysts, such as those based on palladium, copper, or iridium, which could offer improved yields, milder reaction conditions, and greater functional group tolerance. Furthermore, the exploration of ligand-free or phosphine-free catalytic systems is gaining traction as a means to simplify reaction setups and reduce costs.
The exploration of alternative borylating agents beyond the commonly used bis(pinacolato)diboron (B136004) is also a subject of ongoing research. Novel diboron reagents or boranes could offer different reactivity profiles, potentially enabling the synthesis of a wider range of functionalized phenylboronic acids under milder conditions.
These advancements in synthetic methodologies are expected to not only improve the accessibility of this compound but also facilitate the creation of a diverse library of its derivatives with tailored electronic and steric properties for various applications.
Exploration of New Catalytic Systems
Beyond its role as a building block in Suzuki-Miyaura cross-coupling reactions, this compound is being investigated for its potential as a catalyst or ligand in a variety of organic transformations. tcichemicals.com The electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring impart unique electronic properties to the boronic acid moiety, which can be harnessed to modulate the activity and selectivity of catalytic systems.
Future research in this area will likely focus on the design and synthesis of novel transition-metal complexes featuring this compound or its derivatives as ligands. These complexes could find applications in a range of catalytic reactions, including other cross-coupling reactions, C-H activation, and asymmetric synthesis. The electronic tuning afforded by the substituents on the phenyl ring could allow for fine-control over the catalytic cycle, leading to improved efficiency and selectivity.
Furthermore, there is growing interest in the use of organoboron compounds as organocatalysts. The Lewis acidic nature of the boron center in this compound can be exploited to activate substrates in various reactions, such as Diels-Alder reactions, aldol additions, and reductions. Researchers are exploring how the electronic properties of the aryl group influence the Lewis acidity of the boronic acid and, consequently, its catalytic activity.
The development of immobilized or heterogeneous catalysts based on this compound is another promising direction. By anchoring the boronic acid to a solid support, such as a polymer or silica (B1680970), it may be possible to create recyclable and reusable catalytic systems, which are highly desirable from both an economic and environmental perspective. These supported catalysts could be particularly valuable for continuous flow processes in industrial settings.
Expansion into Advanced Materials Science
The unique properties of this compound make it an attractive building block for the creation of advanced functional materials. The boronic acid group's ability to form reversible covalent bonds with diols, coupled with the electronic characteristics of the substituted phenyl ring, opens up possibilities for the development of stimuli-responsive polymers, sensors, and other smart materials. utwente.nlresearchgate.netnih.gov
A significant area of future research will involve the incorporation of this compound into polymer backbones or as pendant groups. researchgate.net This can lead to the development of "smart" polymers that respond to changes in pH or the presence of specific saccharides. utwente.nlresearchgate.net Such materials could have applications in drug delivery systems, where the release of a therapeutic agent is triggered by a specific biological signal, or in the development of sensors for glucose and other biologically important diols. nih.gov
The nitro group on the phenyl ring also provides a handle for further functionalization, allowing for the synthesis of polymers with tailored optical or electronic properties. For example, reduction of the nitro group to an amine would allow for the incorporation of the boronic acid monomer into polyamides or polyimides, potentially leading to materials with enhanced thermal stability or unique photophysical properties.
Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures is an emerging area of interest. The interplay of hydrogen bonding, pi-pi stacking, and boronic acid-diol interactions could be harnessed to create supramolecular assemblies with applications in areas such as organic electronics, catalysis, and sensing. The ability to control the morphology and properties of these self-assembled materials by tuning the molecular structure of the boronic acid building blocks is a key driver of this research.
Innovations in Chemical Biology and Drug Discovery
In the realms of chemical biology and drug discovery, this compound and its derivatives are emerging as versatile tools and potential therapeutic agents. The ability of boronic acids to act as serine protease inhibitors and to bind to the active sites of various enzymes makes them attractive candidates for drug development. mdpi.comresearchgate.netdrugbank.com
Future research will likely focus on the design and synthesis of more potent and selective enzyme inhibitors based on the this compound scaffold. The methyl and nitro substituents can be systematically varied to optimize binding affinity and selectivity for specific enzyme targets. This approach could lead to the development of new drugs for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Moreover, the development of fluorescent probes based on this compound is a promising area of research. nih.govresearchgate.net The boronic acid moiety can be used as a recognition element for specific biomolecules, such as carbohydrates or reactive oxygen species, while the substituted phenyl ring can be incorporated into a fluorophore. nih.govresearchgate.net This allows for the creation of "turn-on" or "turn-off" fluorescent probes that signal the presence of a target analyte through a change in fluorescence intensity. researchgate.net Such probes are invaluable tools for studying biological processes in real-time and for developing new diagnostic assays.
The application of this compound in the synthesis of complex, biologically active molecules via cross-coupling reactions will also continue to be a major focus. researchgate.net Its use as a building block allows for the rapid and efficient construction of diverse molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs. The commercial availability and reactivity of this compound make it a valuable component in the medicinal chemist's toolbox.
Q & A
Q. How can computational modeling optimize the design of derivatives based on this compound for targeted applications?
- Methodological Answer : Density Functional Theory (DFT) predicts substituent effects on boron’s Lewis acidity, guiding the design of derivatives for specific reactions (e.g., PET imaging probes). Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity, enabling virtual screening of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
